3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid
Overview
Description
3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid is a complex organic compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the 8-azabicyclo[3.2.1]octane scaffold, which is a key structural component of the compound . This scaffold can be constructed using enantioselective methods to ensure the correct stereochemistry . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with biological systems, particularly its binding to specific receptors.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid can be compared to other tropane alkaloids, such as atropine and hyoscyamine These compounds share a similar core structure but differ in their functional groups and biological activities The unique structural features of 3-[3-(8-Methyl-8-azabicyclo[32
Properties
IUPAC Name |
3-[3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)phenyl]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-24-20-10-11-21(24)14-19(13-20)17-8-5-9-18(12-17)22(15-23(25)26)16-6-3-2-4-7-16/h2-9,12,19-22H,10-11,13-15H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUIWRRZERHFOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C3=CC(=CC=C3)C(CC(=O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943056 | |
Record name | 3-[3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)phenyl]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20811-86-3 | |
Record name | 3-alpha-Tropanol, 3,3-diphenylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020811863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)phenyl]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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